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Compound of Interest

Compound Name: Cbz-NH-PEG2-C2-acid

Cat. No.: B606517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-NH-PEG2-C2-acid, a bifunctional

linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document

outlines its chemical properties, a plausible synthesis protocol, and its application in the

assembly of PROTACs for targeted protein degradation.

Core Compound Data
Quantitative data for Cbz-NH-PEG2-C2-acid is summarized in the table below for easy

reference.
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Property Value Source

CAS Number 1347750-76-8 [1]

Molecular Weight 311.33 g/mol [1]

Molecular Formula C₁₅H₂₁NO₆ [1]

IUPAC Name

3-(2-(2-

((benzyloxy)carbonyl)amino)et

hoxy)ethoxy)propanoic acid

N/A

Synonyms
Cbz-N-amido-PEG2-acid, Cbz-

NH-PEG2-Propionic acid
[1]

Appearance White to off-white solid or oil N/A

Purity Typically >95% N/A

Storage

Store at -20°C for long-term

storage, protected from light

and moisture. For short-term

(days to weeks), storage at 0-

4°C is acceptable.

N/A

Solubility
Soluble in DMSO, DMF, and

other polar organic solvents.
N/A

Introduction to Cbz-NH-PEG2-C2-acid in PROTAC
Technology
Cbz-NH-PEG2-C2-acid is a heterobifunctional linker that plays a pivotal role in the design and

synthesis of PROTACs.[2] PROTACs are novel therapeutic modalities that leverage the cell's

natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade

target proteins of interest (POIs).[3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target

protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these

two moieties.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing the

formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the
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molecule's physicochemical properties such as solubility and cell permeability.[4][5] The

polyethylene glycol (PEG) component of Cbz-NH-PEG2-C2-acid enhances the hydrophilicity

and can improve the pharmacokinetic properties of the resulting PROTAC.[2] The Cbz-

protected amine and the terminal carboxylic acid provide orthogonal handles for the sequential

conjugation of the E3 ligase and POI ligands.[2]

Signaling Pathway: PROTAC-Mediated Protein
Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which is

facilitated by linkers such as Cbz-NH-PEG2-C2-acid.
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Caption: General mechanism of PROTAC-mediated protein degradation.
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Experimental Protocols
This section details a plausible synthetic route for Cbz-NH-PEG2-C2-acid and a general

protocol for its subsequent use in the synthesis of a PROTAC.

Synthesis of Cbz-NH-PEG2-C2-acid
A plausible synthetic route for Cbz-NH-PEG2-C2-acid is a multi-step process involving the

protection of an amino-PEGylated starting material followed by modification to introduce the

carboxylic acid moiety.

Materials:

2-(2-(2-aminoethoxy)ethoxy)ethanol

Benzyl chloroformate (Cbz-Cl)

Sodium bicarbonate (NaHCO₃) or other suitable base

Dichloromethane (DCM)

Sodium sulfate (Na₂SO₄)

Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

Diethyl ether

Silica gel for column chromatography

Procedure:

Cbz Protection of the Amine:

Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in a suitable solvent such as a mixture of

water and dichloromethane.

Cool the solution in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b606517?utm_src=pdf-body
https://www.benchchem.com/product/b606517?utm_src=pdf-body
https://www.benchchem.com/product/b606517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add benzyl chloroformate and a base (e.g., sodium bicarbonate) to the reaction

mixture while stirring vigorously.

Allow the reaction to warm to room temperature and stir for several hours until completion,

monitoring by thin-layer chromatography (TLC).

Perform an aqueous workup, extracting the product into dichloromethane.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the Cbz-protected intermediate.

Oxidation of the Alcohol to a Carboxylic Acid:

Dissolve the Cbz-protected intermediate in a suitable solvent like acetone.

Cool the solution in an ice bath.

Slowly add an oxidizing agent, such as Jones reagent, to the solution.

Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g.,

with isopropanol).

Perform a workup to isolate the crude product. This may involve filtration and extraction.

Purify the crude product by flash column chromatography on silica gel to obtain the final

Cbz-NH-PEG2-C2-acid.

PROTAC Synthesis using Cbz-NH-PEG2-C2-acid
This protocol describes a general two-step process for synthesizing a PROTAC using Cbz-NH-
PEG2-C2-acid. This involves an initial amide coupling reaction followed by deprotection of the

Cbz group and a second amide coupling.

Part 1: Amide Coupling with the First Ligand (e.g., E3 Ligase Ligand)

Materials:

Cbz-NH-PEG2-C2-acid
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E3 ligase ligand with a free amine group

Amide coupling reagents (e.g., HATU, HOBt, EDC)

A non-nucleophilic base (e.g., DIPEA)

Anhydrous DMF or other suitable aprotic solvent

HPLC for purification

Procedure:

Activation of the Carboxylic Acid:

Dissolve Cbz-NH-PEG2-C2-acid (1 equivalent) in anhydrous DMF.

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2

equivalents).

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

Coupling Reaction:

To the activated linker solution, add the E3 ligase ligand (1 equivalent) dissolved in a

minimal amount of anhydrous DMF.

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.[4]

Work-up and Purification:

Once the reaction is complete, perform an aqueous workup and extract the product.

Purify the resulting Cbz-protected E3 ligase-linker conjugate by preparative HPLC.

Part 2: Cbz Deprotection and Amide Coupling with the Second Ligand (e.g., POI Ligand)

Materials:

Cbz-protected E3 ligase-linker conjugate
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Palladium on carbon (Pd/C, 10%)

Hydrogen source (e.g., H₂ gas balloon or a hydrogen generator)

Methanol or other suitable solvent for hydrogenation

POI ligand with a free carboxylic acid group

Amide coupling reagents and base as in Part 1

Anhydrous DMF

Procedure:

Cbz Deprotection:

Dissolve the purified Cbz-protected conjugate in methanol.

Add a catalytic amount of 10% Pd/C.

Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room

temperature until the deprotection is complete (monitored by LC-MS).[6]

Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the

filtrate under reduced pressure to obtain the deprotected amine-linker-E3 ligase ligand

conjugate.

Second Amide Coupling:

In a separate flask, dissolve the POI ligand with a carboxylic acid (1 equivalent) in

anhydrous DMF and activate it using a coupling reagent and base as described in Part 1,

Step 1.

Add the deprotected amine-linker-E3 ligase ligand conjugate (1 equivalent) to the

activated POI ligand solution.

Stir the reaction at room temperature until completion, monitoring by LC-MS.
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Final Purification:

Perform a final workup and purify the crude PROTAC molecule by preparative HPLC to

yield the final product.

Logical Workflow for PROTAC Development
The following diagram outlines the general workflow for the synthesis and application of a

PROTAC utilizing a heterobifunctional linker like Cbz-NH-PEG2-C2-acid.
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Caption: General workflow for PROTAC synthesis and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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